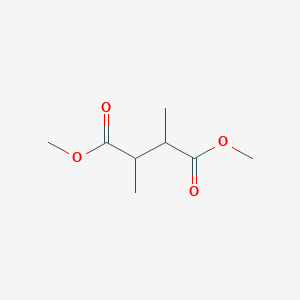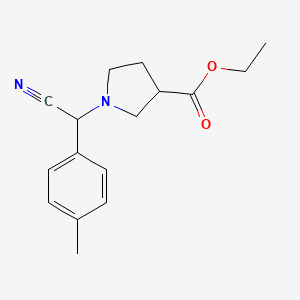
Tri(Azido-PEG5-amide)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(Azido-PEG5-amide)-amine: is a compound that consists of three azido groups attached to a polyethylene glycol (PEG) chain with five ethylene glycol units, which is further connected to an amide group and an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Tri(Azido-PEG5-amide)-amine typically begins with the preparation of PEG5, which is a polyethylene glycol chain with five ethylene glycol units.
Azidation: The hydroxyl end groups of PEG5 are converted to azido groups using a reagent such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Amidation: The azido-PEG5 is then reacted with an amine-containing compound to form the amide linkage. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry: Tri(Azido-PEG5-amide)-amine readily undergoes click reactions with alkynes to form triazoles. This reaction is highly efficient and occurs under mild conditions, making it useful for bioconjugation and materials science applications.
Reduction: The azido groups can be reduced to amines using reducing agents such as triphenylphosphine or lithium aluminum hydride. This reaction is useful for further functionalization of the compound.
Substitution: The azido groups can also participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).
Reduction: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in polar solvents such as DMF or acetonitrile.
Major Products:
Click Chemistry: Triazole derivatives.
Reduction: Tri(amine-PEG5-amide)-amine.
Substitution: Substituted derivatives with thiol or amine groups.
Applications De Recherche Scientifique
Chemistry:
Bioconjugation: Tri(Azido-PEG5-amide)-amine is used in the conjugation of biomolecules such as proteins, peptides, and nucleic acids due to its ability to undergo click reactions.
Polymer Chemistry: It is used in the synthesis of functionalized polymers for various applications, including drug delivery and tissue engineering.
Biology:
Labeling and Imaging: The compound is used in the labeling of biomolecules for imaging studies, allowing for the visualization of biological processes.
Drug Delivery: Its ability to form stable conjugates with drugs makes it useful in the development of targeted drug delivery systems.
Medicine:
Therapeutics: this compound is explored for its potential in developing new therapeutic agents, particularly in the field of cancer treatment.
Industry:
Materials Science: The compound is used in the development of new materials with unique properties, such as hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of Tri(Azido-PEG5-amide)-amine primarily involves its ability to undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and efficient, making it useful for bioconjugation and materials science applications. The azido groups also allow for further functionalization through reduction or substitution reactions, enabling the compound to be tailored for specific applications.
Comparaison Avec Des Composés Similaires
Tri(Azido-PEG3-amide)-amine: Similar structure but with a shorter PEG chain.
Tri(Azido-PEG7-amide)-amine: Similar structure but with a longer PEG chain.
Tri(Azido-PEG5-ester)-amine: Similar structure but with an ester linkage instead of an amide linkage.
Uniqueness:
PEG Chain Length: The PEG5 chain provides an optimal balance between solubility and flexibility, making Tri(Azido-PEG5-amide)-amine more versatile compared to its shorter or longer counterparts.
Amide Linkage: The amide linkage offers greater stability compared to ester linkages, making the compound more suitable for applications requiring robust chemical stability.
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H87N13O18/c46-55-52-7-16-65-22-28-71-34-40-74-37-31-68-25-19-62-13-1-43(59)49-4-10-58(11-5-50-44(60)2-14-63-20-26-69-32-38-75-41-35-72-29-23-66-17-8-53-56-47)12-6-51-45(61)3-15-64-21-27-70-33-39-76-42-36-73-30-24-67-18-9-54-57-48/h1-42H2,(H,49,59)(H,50,60)(H,51,61) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESBQVEQKXTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H87N13O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B8255762.png)


![3-Benzyl-6-fluoroimidazo[4,5-b]pyridine](/img/structure/B8255775.png)


![2-[2-(hydroxymethyl)phenyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B8255788.png)
![tert-butyl N-(3-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8255793.png)
![tert-butyl N-(3-bromo-5-hydroxypyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8255797.png)



